molecular formula C20H11BrClN3O4 B4928470 (Z)-N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide

(Z)-N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide

Cat. No.: B4928470
M. Wt: 472.7 g/mol
InChI Key: DVQMEFMISQHUND-XFXZXTDPSA-N
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Description

(Z)-N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and nitro functional groups

Properties

IUPAC Name

(Z)-N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrClN3O4/c21-13-1-4-15(5-2-13)24-20(26)12(11-23)9-16-6-8-19(29-16)17-7-3-14(22)10-18(17)25(27)28/h1-10H,(H,24,26)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQMEFMISQHUND-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])/C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the nitro group: The nitro group is introduced via nitration reactions using reagents such as nitric acid.

    Bromination and chlorination: The bromine and chlorine atoms are introduced through halogenation reactions using bromine and chlorine sources.

    Formation of the cyanoprop-2-enamide: The final step involves the formation of the cyanoprop-2-enamide moiety through a condensation reaction with appropriate amine and nitrile precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological targets are of particular interest for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of (Z)-N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-5-(2-nitrophenyl)-2,4-pentadienenitrile
  • 5-(4-chloro-2-nitrophenyl)furfural

Uniqueness

(Z)-N-(4-bromophenyl)-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide is unique due to its combination of bromine, chlorine, and nitro functional groups, which confer distinct chemical and biological properties

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